N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety and a pyrrole ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The pyrrole ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and pyrrole rings, using reagents like alkyl halides.
Cyclization: The formation of the tetrahydropyran ring involves cyclization reactions under acidic or basic conditions.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The pyrrole ring may enhance the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives like thiabendazole and omeprazole . Compared to these, N-[2-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]ACETAMIDE may offer unique advantages in terms of its specific binding properties and potential therapeutic applications.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C21H26N4O2/c1-24-18-7-3-2-6-17(18)23-19(24)8-11-22-20(26)16-21(9-14-27-15-10-21)25-12-4-5-13-25/h2-7,12-13H,8-11,14-16H2,1H3,(H,22,26) |
InChI Key |
VJCLNIXAPCCOPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
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